molecular formula C28H25NO5S B380718 ethyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate

ethyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate

Cat. No.: B380718
M. Wt: 487.6g/mol
InChI Key: HRUZPGXETHXUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a dimethoxyphenyl group, and a thiophene ring

Preparation Methods

The synthesis of ethyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate involves multiple steps, typically starting with the preparation of the biphenyl and thiophene intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

ethyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of ethyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

ethyl 4-[1,1'-biphenyl]-4-yl-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4′-methoxybiphenyl-4-carboxylate: This compound shares a similar biphenyl structure but lacks the thiophene and dimethoxyphenyl groups.

    Ethyl 4-(3-methoxyphenyl)benzoate: This compound has a similar ester functional group but differs in the aromatic substituents. The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H25NO5S

Molecular Weight

487.6g/mol

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C28H25NO5S/c1-4-34-28(31)25-22(20-12-10-19(11-13-20)18-8-6-5-7-9-18)17-35-27(25)29-26(30)21-14-15-23(32-2)24(16-21)33-3/h5-17H,4H2,1-3H3,(H,29,30)

InChI Key

HRUZPGXETHXUES-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.